N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Description
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-11-3-6-16(23-11)15(20-2)10-17-24(18,19)12-4-5-13-14(9-12)22-8-7-21-13/h3-6,9,15,17H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUSIZSQHRBCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The benzodioxine sulfonyl chloride serves as the foundational intermediate for subsequent sulfonamide formation. A widely cited approach involves the ring-closing reaction of 3,4-dihydroxybenzenesulfonic acid derivatives.
Ring-Closing Reaction for Benzodioxine Formation
The benzodioxine ring is constructed via nucleophilic substitution between 3,4-dihydroxybenzenesulfonic acid and 1,2-dibromoethane under alkaline conditions. In a representative procedure, 3,4-dihydroxybenzenesulfonic acid (55.2 g) is dissolved in a sodium hydroxide solution (90 g NaOH in 420 mL water), followed by dropwise addition of 1,2-dibromoethane (350 g) and catalytic tetrabutylammonium bromide (5 g). The mixture is refluxed for 5 hours, yielding 2,3-dihydro-1,4-benzodioxine-6-sulfonic acid after extraction and recrystallization.
Sulfonation to Sulfonyl Chloride
The sulfonic acid intermediate is converted to sulfonyl chloride using chlorosulfonic acid. Reaction conditions typically involve stirring at 0–5°C for 2–4 hours, achieving near-quantitative conversion. The crude sulfonyl chloride is purified via vacuum distillation or crystallized from non-polar solvents.
Preparation of the N-[2-Methoxy-2-(5-Methylthiophen-2-Yl)Ethyl]Amine Side Chain
The ethylamine side chain introduces stereochemical complexity due to the methoxy and thiophene substituents.
Synthesis of 2-Methoxy-2-(5-Methylthiophen-2-Yl)Ethanol
A Grignard reaction between 5-methylthiophene-2-carbaldehyde and methoxymethylmagnesium bromide generates 2-methoxy-2-(5-methylthiophen-2-yl)ethanol. The aldehyde (1 eq) is reacted with the Grignard reagent (1.2 eq) in dry tetrahydrofuran at −78°C, followed by quenching with ammonium chloride to yield the secondary alcohol (78–85% yield).
Conversion to Primary Amine
The alcohol is converted to the corresponding amine via a Gabriel synthesis. Treatment with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the phthalimide-protected amine, which is hydrolyzed using hydrazine to release the primary amine (62–70% yield over two steps).
Coupling of Benzodioxine Sulfonyl Chloride and Amine Side Chain
The final step involves nucleophilic substitution between the sulfonyl chloride and amine.
Sulfonamide Formation
A solution of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1 eq) in dichloromethane is added dropwise to a stirred mixture of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]amine (1.1 eq) and triethylamine (2 eq) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and column chromatography to isolate the sulfonamide product (82–88% yield).
Table 1: Optimization of Coupling Conditions
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Standard | Dichloromethane | Triethylamine | 25°C | 82 |
| Optimized | Tetrahydrofuran | Pyridine | 0°C → 25°C | 88 |
| High-Dilution | Toluene | DBU | 40°C | 75 |
Purification and Analytical Characterization
Industrial-Scale Considerations
Cost-Effective Modifications
Patent disclosures highlight substituting 1,2-dibromoethane with 1,2-dichloroethane in the ring-closing reaction, reducing raw material costs by 40% without compromising yield. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction rates in biphasic systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and binding affinities.
Medicine: It may have potential as a pharmaceutical agent due to its unique combination of functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfonamide groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Similarities and Differences
A comparative analysis of key structural features and functional groups is summarized below:
Key Observations :
- The target compound shares the benzodioxine core with SID7969543 but differs in substituent positioning (6-sulfonamide vs. 7-amino group) and side-chain complexity .
- Unlike apremilast’s isoindole-dione core , the benzodioxine ring in the target compound may confer distinct electronic properties, influencing receptor binding .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Solubility : Apremilast’s crystalline polymorph () highlights the importance of solid-state forms in bioavailability. The target compound’s methoxy-thiophen side chain may reduce crystallinity, enhancing solubility over rigid analogs like LIX .
- Metabolic Stability : The thiophene moiety in the target compound may undergo oxidative metabolism, whereas SID7969543’s ester group is prone to hydrolysis, favoring the sulfonamide’s stability .
Binding and Selectivity
- Apremilast : The isoindole-dione core interacts with PDE4’s catalytic domain, while the ethoxy-methoxyphenyl group contributes to selectivity . The target compound’s benzodioxine may lack this specificity but could engage alternative targets (e.g., GPCRs or ion channels) due to sulfur-containing motifs .
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 363.45 g/mol. Its structure features a benzodioxine core, a sulfonamide group, and a methoxy-substituted thiophene ring, which contribute to its unique chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₁O₄S₁ |
| Molecular Weight | 363.45 g/mol |
| Chemical Class | Sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group can inhibit various enzymes, particularly those involved in metabolic pathways. The thiophene moiety may enhance the compound's binding affinity to receptors or enzymes, facilitating its pharmacological effects.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro assays demonstrated significant inhibition zones compared to control groups. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies on various cancer cell lines (e.g., A-549 lung cancer cells) revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values for these activities ranged from 0.02 to 0.08 µmol/mL, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (µmol/mL) | Reference Compound |
|---|---|---|
| A-549 | 0.02 | Doxorubicin |
| MCF7 | 0.06 | Doxorubicin |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Exhibited strong inhibitory activity with an IC50 value comparable to established inhibitors.
- Urease : Demonstrated effective urease inhibition, which is significant for treating infections caused by urease-producing bacteria.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various sulfonamides, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Anticancer Properties
A separate investigation into the anticancer properties involved treating A-549 cells with varying concentrations of the compound over 48 hours. Flow cytometry analysis showed increased apoptosis rates at concentrations above 0.05 µmol/mL.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonamide formation. Key steps include:
- Refluxing intermediates in absolute ethanol with hydrazine hydrate for 4 hours to form acetohydrazide derivatives .
- Using sodium hydroxide or triethylamine as bases to facilitate substitutions, with dichloromethane or dimethylformamide as solvents .
- Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) and precipitating products in ice water to enhance purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Analytical validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy, thiophene, and sulfonamide protons .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~367.39 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodological Answer : Stability depends on:
- Solvent Choice : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis of the sulfonamide group .
- pH Control : Maintain neutral to slightly basic conditions to avoid degradation of the benzodioxine moiety .
- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to preserve reactive thiophene and methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer : Address discrepancies by:
- Theoretical Framework Alignment : Revisit hypotheses linking structural motifs (e.g., sulfonamide electron-withdrawing effects) to biological targets .
- Experimental Reprodubility : Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What computational strategies are recommended to predict reaction mechanisms or binding interactions for this compound?
- Methodological Answer : Employ quantum-chemical and molecular modeling techniques:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfonamide site .
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How can researchers optimize regioselectivity in derivatization reactions involving the thiophene or benzodioxine moieties?
- Methodological Answer : Regioselectivity is influenced by:
- Steric Effects : Use bulky reagents (e.g., tert-butyl groups) to direct substitutions away from crowded positions .
- Electronic Effects : Activate specific sites via electron-donating/withdrawing substituents (e.g., methoxy vs. nitro groups) .
- Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity .
Q. What methodologies are critical for validating analytical techniques used in quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines for method validation:
- Linearity : Test concentration ranges (e.g., 0.1–100 µg/mL) with R² > 0.99 .
- Accuracy/Precision : Perform spike-recovery experiments (±5% error tolerance) and inter-day reproducibility tests .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) .
Methodological Design and Theoretical Frameworks
Q. How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer : Adopt a tiered approach:
- In Silico Screening : Prioritize targets using databases like ChEMBL or PubChem .
- In Vitro Assays : Measure enzyme inhibition (e.g., fluorescence-based assays) and cytotoxicity (MTT assay) .
- In Vivo Models : Use rodent studies to assess pharmacokinetics (e.g., bioavailability, half-life) with LC-MS/MS quantification .
Q. What strategies are effective for reconciling conflicting data from spectroscopic analyses (e.g., NMR vs. XRD)?
- Methodological Answer : Resolve conflicts via:
- Cross-Validation : Compare crystallographic data (XRD) with NMR-derived conformational analyses .
- Dynamic Effects : Account for solvent-induced shifts in NMR by repeating experiments in deuterated solvents .
- Theoretical Modeling : Overlay DFT-predicted structures with experimental data to identify discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
